molecular formula C6H12O2 B048227 Diacetone alcohol-d12 CAS No. 114253-85-9

Diacetone alcohol-d12

Cat. No. B048227
M. Wt: 128.23 g/mol
InChI Key: SWXVUIWOUIDPGS-YDUIPVTMSA-N
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Description

Synthesis Analysis

The synthesis of diacetone alcohol involves the dimerization of acetone, yielding diacetone alcohol (DAA), which can further undergo dehydration to produce mesityl oxide (MO) alongside various side-products. Studies have explored the reaction kinetics using cation exchange resin as a catalyst, proposing models based on the Langmuir-Hinselwood mechanism to optimize the DAA:MO product ratio and minimize undesired side-products in reactive distillation processes (Thotla, Agarwal, & Mahajani, 2007).

Molecular Structure Analysis

Investigations into the molecular structures and energetics of dissociation reactions of uranyl species with acetone and diacetone alcohol ligands have utilized collision-induced dissociation mass spectrometry experiments alongside DFT and MP2 calculations. These studies reveal that diacetone alcohol ligands can produce species with more than five oxygen atoms available for coordination, providing insights into the molecular structure and coordination capabilities of diacetone alcohol-related complexes (Rios et al., 2012).

Chemical Reactions and Properties

Diacetone alcohol participates in various chemical reactions, including the aldol condensation of acetone, which is severely equilibrium-limited. High conversions of acetone are possible if unconverted acetone is separated and recycled, with the reaction potentially being operated separately in a reactor-distillation column-recycle process (RDR) or simultaneously in a catalytic distillation (CD) column. Comparative studies have shown the RDR process to be superior in terms of DAA-MO selectivity, catalyst productivity, and separation costs (Nicol, 2003).

Physical Properties Analysis

Research focusing exclusively on the physical properties of diacetone alcohol-d12, such as solubility, density, and phase behavior, especially in relation to its deuterated form, is not directly highlighted in the provided studies. However, the physical properties of non-deuterated diacetone alcohol, such as its boiling point and solubility, are well-documented in chemical literature.

Chemical Properties Analysis

The chemical properties of diacetone alcohol, including its reactivity and stability under various conditions, are critical for understanding its role in chemical synthesis and reactions. Studies on the decomposition of diacetone alcohol and the Cannizzaro reaction of benzaldehyde have been utilized as test reactions to investigate the basic properties of solid catalysts, shedding light on the chemical properties and reactivity of diacetone alcohol (Marczewski et al., 2018).

Scientific Research Applications

Diffusion Coefficient Measurement

Diacetone alcohol-d12, although not directly mentioned, plays a role in studies where the diffusion coefficients of related compounds are measured. For instance, studies have measured the infinite dilution binary diffusion coefficients (D12) of compounds like acetylferrocene and 1,1′-diacetylferrocene in supercritical carbon dioxide (scCO2) and in liquid organic solvents such as acetone. These measurements help understand the behavior of solutes in various solvents, which is crucial for designing and optimizing chemical processes (Okubo et al., 2021).

Wine Fermentation

The compound diacetyl, closely related to diacetone alcohol, plays a significant role in wine fermentation. Diacetyl imparts a buttery aroma and flavor to fermented beverages and is produced by lactic acid bacteria during the malolactic fermentation process. Understanding the metabolism, genetics, and analysis of diacetyl in wine production can enhance the sensory quality of wine (Bartowsky & Henschke, 2004).

Reactive Distillation

Diacetone alcohol is produced from acetone through dimerization, which upon further dehydration yields mesityl oxide along with various side-products. The study of the reaction kinetics and the effect of different parameters on the product ratio in reactive distillation provides insights into optimizing production processes for chemicals derived from diacetone alcohol (Thotla et al., 2007).

Electrosynthesis

Electrosynthetic pathways for the aldol condensation of acetone to diacetone alcohol have been investigated, confirming that such reactions proceed at the cathode. This research explores the potential for more sustainable chemical synthesis methods through electrochemistry (Pauwels et al., 2016).

Coordination and Dissociation Reactions

Research has explored the roles of acetone and diacetone alcohol in the coordination and dissociation reactions of uranyl complexes. This work sheds light on the interaction mechanisms between uranyl species and diacetone alcohol, offering insights into the chemical behavior of uranium compounds (Rios et al., 2012).

Safety And Hazards

Diacetone Alcohol is a combustible liquid and causes serious eye irritation. It may cause respiratory irritation and is suspected of damaging the unborn child . It is recommended to avoid breathing fumes/mists/vapors/spray, use only in well-ventilated areas, and avoid contact with skin, eyes, and clothing .

Future Directions

Diacetone Alcohol is used in various industries including building, industrial applications, home personal care, food industry, and chemical industry . It is also used in cellulose ester lacquers, particularly of the brushing type, where it produces brilliant gloss and hard film and where its lack of odor is desirable . It is expected to continue to find use in these areas due to its unique properties .

properties

IUPAC Name

1,1,1,3,3,5,5,5-octadeuterio-4-deuteriooxy-4-(trideuteriomethyl)pentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5(7)4-6(2,3)8/h8H,4H2,1-3H3/i1D3,2D3,3D3,4D2,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXVUIWOUIDPGS-YDUIPVTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443621
Record name Diacetone alcohol-d12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diacetone alcohol-d12

CAS RN

114253-85-9
Record name Diacetone alcohol-d12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 114253-85-9
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